molecular formula C16H16N4O3 B2807689 N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 440331-27-1

N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2807689
CAS No.: 440331-27-1
M. Wt: 312.329
InChI Key: RUGGEFYERNOMFG-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N-[(furan-2-yl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, also known as Oprea1_722848, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

Oprea1_722848 interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation.

Biochemical Pathways

The inhibition of EGFR by Oprea1_722848 affects several biochemical pathways. EGFR is involved in the activation of several signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are responsible for cell proliferation, survival, and differentiation . By inhibiting EGFR, Oprea1_722848 can disrupt these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Similar compounds with indole scaffolds have been found to have good bioavailability and are able to cross the blood-brain barrier . These compounds are also metabolized by the liver and excreted in the urine .

Result of Action

The result of Oprea1_722848’s action is a decrease in cell proliferation and an increase in cell death, particularly in cancer cells with high EGFR expression . This can lead to a reduction in tumor size and potentially to the elimination of the tumor .

Action Environment

The action of Oprea1_722848 can be influenced by several environmental factors. For example, the presence of other drugs that inhibit EGFR could potentially increase the effectiveness of Oprea1_722848 . Additionally, the pH of the environment could affect the compound’s stability and efficacy . More research is needed to fully understand these effects.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15(17-11-12-5-4-10-23-12)8-3-9-20-16(22)13-6-1-2-7-14(13)18-19-20/h1-2,4-7,10H,3,8-9,11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGEFYERNOMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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